UAMC-3203 hydrochloride

Description

Properties

IUPAC Name |

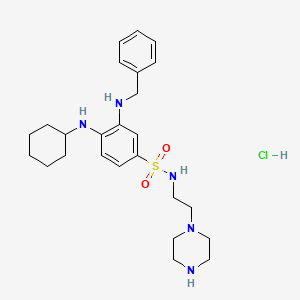

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S.ClH/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21;/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZHHIZXEXJBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UAMC-3203 Hydrochloride: A Technical Guide to a Potent Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis. Developed as an analog of ferrostatin-1, UAMC-3203 exhibits superior metabolic stability, solubility, and in vivo efficacy, making it a valuable tool for studying ferroptosis and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and detailed experimental protocols for its use in research settings.

Introduction

Ferroptosis is initiated by the accumulation of lipid-based reactive oxygen species (ROS) in an iron-dependent manner, leading to oxidative damage of cell membranes and eventual cell death.[1][2] This process is distinct from other forms of programmed cell death like apoptosis and necroptosis. The central event in ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This cascade is normally suppressed by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols.[3]

This compound is a third-generation ferroptosis inhibitor designed to overcome the limitations of earlier compounds like ferrostatin-1, which suffers from poor metabolic stability.[4][5] UAMC-3203 acts as a radical-trapping antioxidant (RTA), effectively halting the chain reaction of lipid peroxidation within the cell membrane.[6][7] Its enhanced pharmacokinetic profile and demonstrated in vivo efficacy in various disease models make it a subject of intense research.[8][9]

Physicochemical Properties and Data

This compound is a crystalline solid with improved solubility and stability compared to its predecessors.[4][10] Its chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Formal Name | 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide, monohydrochloride | [10] |

| CAS Number | 2271358-65-5 | [10] |

| Molecular Formula | C₂₅H₃₇N₅O₂S · HCl | [10] |

| Formula Weight | 508.1 g/mol | [10] |

| Purity | ≥98% | [10] |

| Appearance | Crystalline solid | [10] |

Quantitative Biological Data

| Parameter | Value | Condition | Reference(s) |

| IC₅₀ (Ferroptosis Inhibition) | 10 nM | Erastin-induced ferroptosis in IMR-32 neuroblastoma cells | [10][11] |

| IC₅₀ (Ferroptosis Inhibition) | 12 nM | Erastin-induced ferroptotic cell death | [1][4] |

| Half-life (t₁/₂) in Human Microsomes | 20.5 hours | In vitro incubation | [11] |

| Half-life (t₁/₂) in Rat Microsomes | 16.5 hours | In vitro incubation | [11] |

| Half-life (t₁/₂) in Murine Microsomes | 3.46 hours | In vitro incubation | [11] |

| Solubility in PBS (pH 7.4) | 127.3 ± 17.3 µM | Room temperature, 72 hours | [3] |

| Solubility in Citrate Buffer (pH 6.0) | 127.9 ± 16.1 µM | Room temperature, 72 hours | [3] |

| Solubility in Citrate Buffer (pH 5.0) | 36.7 ± 5.7 µM | Room temperature, 72 hours | [3] |

Mechanism of Action

UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[6] It intercalates into the phospholipid bilayer of cellular membranes, where it can directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[7] This mechanism is independent of the GPX4 pathway but effectively suppresses the downstream consequences of GPX4 inhibition or glutathione depletion.

Figure 1: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.

Synthesis

The synthesis of UAMC-3203 has been reported by Devisscher L. et al. While the detailed, step-by-step protocol is proprietary and found within the primary literature, the general synthetic scheme involves the construction of a sulfonamide core followed by sequential amination reactions to introduce the cyclohexylamino and benzylamino moieties. The final step typically involves the coupling of the piperazinylethyl side chain. Researchers interested in the synthesis of UAMC-3203 should refer to the original publication for detailed procedures and characterization data.[7]

Experimental Protocols

In Vitro Ferroptosis Induction and Inhibition Assay

This protocol describes how to induce ferroptosis in a cell line susceptible to this form of cell death (e.g., IMR-32 neuroblastoma cells) and how to assess the inhibitory effect of UAMC-3203.

Materials:

-

IMR-32 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Erastin (ferroptosis inducer)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Sytox Green)

-

96-well plates

-

DMSO (for stock solutions)

Procedure:

-

Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of UAMC-3203 in complete cell culture medium to achieve the desired final concentrations. Prepare a solution of erastin in complete cell culture medium at a concentration known to induce ferroptosis (e.g., 10 µM for IMR-32 cells).

-

Treatment:

-

For inhibitor testing, remove the old medium and add the medium containing the different concentrations of UAMC-3203. Pre-incubate for 1 hour.

-

Add the erastin solution to the wells already containing UAMC-3203.

-

Include control wells: cells with medium only, cells with DMSO vehicle control, and cells with erastin only.

-

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 13-24 hours).

-

Viability Assessment: Measure cell viability using a chosen reagent according to the manufacturer's protocol. For Sytox Green-based assays, fluorescence can be measured directly on a plate reader.

-

Data Analysis: Normalize the viability data to the vehicle-treated control wells and plot the results to determine the IC₅₀ value of UAMC-3203.

Figure 2: General experimental workflow for in vitro ferroptosis inhibition assay.

In Vivo Model of Acute Iron Poisoning

This protocol is a general guideline for assessing the efficacy of UAMC-3203 in a mouse model of acute iron poisoning, a condition where ferroptosis is implicated.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound

-

Ferrous sulfate (B86663) (FeSO₄)

-

Vehicle (e.g., 0.9% NaCl with 2% DMSO)

-

Blood collection supplies

-

Lactate dehydrogenase (LDH) assay kit

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

-

Dosing Preparation: Prepare a solution of UAMC-3203 in the vehicle. Prepare a solution of FeSO₄ in water.

-

Treatment: Administer UAMC-3203 (e.g., 20 µmol/kg) or vehicle to the mice via intraperitoneal injection.

-

Induction of Iron Overload: After a set pre-treatment time, administer a high dose of FeSO₄ orally or intraperitoneally to induce acute iron poisoning.

-

Monitoring: Monitor the animals for signs of toxicity.

-

Blood Collection: At a predetermined time point after iron administration, collect blood samples via a method like cardiac puncture.

-

LDH Assay: Prepare plasma from the blood samples and measure the LDH levels using a commercial assay kit. Elevated LDH is an indicator of cell damage and death.

-

Data Analysis: Compare the plasma LDH levels between the vehicle-treated and UAMC-3203-treated groups to assess the protective effect of the inhibitor.

Western Blot for Ferroptosis Markers (GPX4 and 4-HNE)

This protocol describes the detection of key ferroptosis-related proteins by Western blot in cell or tissue lysates.

Materials:

-

Cell or tissue lysates from experimental groups

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-GPX4, anti-4-HNE)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-GPX4 and anti-4-HNE) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of GPX4 and the accumulation of 4-HNE protein adducts. A decrease in GPX4 and an increase in 4-HNE are indicative of ferroptosis.[8]

Conclusion

This compound represents a significant advancement in the development of ferroptosis inhibitors. Its favorable physicochemical and pharmacokinetic properties, combined with its potent radical-trapping antioxidant activity, make it an invaluable tool for researchers investigating the role of ferroptosis in health and disease. The detailed protocols provided in this guide are intended to facilitate the effective use of UAMC-3203 in a laboratory setting, enabling further elucidation of the complex mechanisms of ferroptosis and the exploration of its therapeutic potential.

References

- 1. Lipid-derived radical-trapping antioxidants suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and pharmacological applications of ferroptosis: a narrative review - Zhang - Annals of Translational Medicine [atm.amegroups.org]

- 11. selleckchem.com [selleckchem.com]

A Head-to-Head Comparison of Ferroptosis Inhibitors: UAMC-3203 Hydrochloride vs. Ferrostatin-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is of significant therapeutic interest. Ferrostatin-1 (Fer-1) was one of the first synthetic antioxidants identified as a potent inhibitor of ferroptosis. However, its limitations, such as poor metabolic stability and solubility, have spurred the development of next-generation inhibitors. UAMC-3203 hydrochloride is a novel, drug-like analog of ferrostatin-1 designed to overcome these shortcomings. This technical guide provides a comprehensive comparison of this compound and ferrostatin-1, focusing on their core mechanisms, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanism of Action

Both this compound and ferrostatin-1 are radical-trapping antioxidants (RTAs) that act as potent inhibitors of ferroptosis.[1][2] Their primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[2][3] This protective effect is independent of iron chelation or inhibition of the ERK pathway. The core of their function lies in preventing the accumulation of lipid hydroperoxides, which are cytotoxic and drive the ferroptotic cell death cascade.

The central pathway in ferroptosis involves the inactivation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[4] Both UAMC-3203 and ferrostatin-1 function downstream of GPX4, directly quenching the lipid radicals that accumulate when GPX4 is inhibited or overwhelmed.

Quantitative Data Presentation

This compound consistently demonstrates superior potency, stability, and solubility compared to ferrostatin-1 across various studies. The following tables summarize the key quantitative data for these two compounds.

| Parameter | This compound | Ferrostatin-1 | Reference |

| IC50 (Erastin-induced ferroptosis in IMR-32 cells) | 10 nM | 33 nM | [5] |

| IC50 (Erastin-induced ferroptosis in HT-1080 cells) | 12 nM | 60 nM | [6][7] |

| In Vivo Efficacy | More effective in a mouse model of (multi)organ dysfunction and death | Less effective in in vivo models | [5][8] |

| Toxicity in mice | No toxicity observed after daily injection of 20 µmol/kg for 4 weeks | - | [9][10] |

| Parameter | This compound | Ferrostatin-1 | Reference |

| Water Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [5] |

| Solubility in DMSO | 94 mg/mL | 125 mg/mL | [7][11] |

| Metabolic Stability (Human Microsomes, t1/2) | 20.5 hours | 0.1 hours | [5][11] |

| Plasma Stability (Human, % recovery at 6h) | 84% | 47% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate and compare ferroptosis inhibitors like this compound and ferrostatin-1.

Induction of Ferroptosis in Cell Culture

This protocol describes the induction of ferroptosis using erastin or RSL3, which inhibit system Xc- and GPX4, respectively.

-

Materials:

-

Cell line of interest (e.g., HT-1080, IMR-32)

-

Complete cell culture medium

-

Erastin (stock solution in DMSO)

-

RSL3 (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Ferrostatin-1 (stock solution in DMSO)

-

96-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.

-

Pre-treatment with Inhibitors: Pre-treat cells with various concentrations of this compound or ferrostatin-1 for 1-2 hours. Include a vehicle control (DMSO).

-

Induction of Ferroptosis: Add a ferroptosis inducer, such as erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.

-

Incubation: Incubate the plate for a predetermined time course (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and inducer concentration.

-

Assessment: Proceed with cell viability or lipid peroxidation assays.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells treated as described in the ferroptosis induction protocol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Procedure:

-

Following the incubation period with inducers and inhibitors, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Lipid Peroxidation Assay (C11-BODIPY™ 581/591 Staining)

This assay uses a fluorescent probe to detect lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

-

Materials:

-

Cells treated as described in the ferroptosis induction protocol

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Imaging/Flow Cytometry:

-

Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.

-

-

Conclusion

This compound represents a significant advancement over ferrostatin-1 as a ferroptosis inhibitor. Its superior potency, metabolic stability, and solubility make it a more promising candidate for in vivo studies and potential therapeutic applications. The enhanced pharmacokinetic profile of UAMC-3203 suggests it may be more effective in reaching and protecting target tissues in various disease models where ferroptosis plays a pathogenic role.[12] While ferrostatin-1 remains a valuable tool for in vitro research, the improved drug-like properties of UAMC-3203 position it as a lead compound for the development of novel treatments targeting ferroptosis-driven diseases. Further research, including investigations into potential off-target effects, will be crucial in fully elucidating the therapeutic potential of UAMC-3203.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

UAMC-3203 Hydrochloride: A Technical Whitepaper on its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

UAMC-3203 hydrochloride is a potent and selective third-generation ferroptosis inhibitor that has demonstrated significant therapeutic potential in a range of preclinical models.[1] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 was designed to overcome the limitations of earlier ferroptosis inhibitors, namely poor metabolic stability and limited solubility.[2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.[3][4] As a lipophilic radical-trapping antioxidant, UAMC-3203 acts by inserting into the phospholipid bilayer of cell membranes and halting the chain reaction of lipid peroxidation, thereby preventing ferroptotic cell death.[1]

Physicochemical Properties and In Vitro Potency

This compound was synthesized to improve upon the drug-like properties of Fer-1.[2] Key physicochemical and in vitro data are summarized below.

| Parameter | UAMC-3203 | Ferrostatin-1 (Fer-1) | Reference |

| IC50 (Ferroptosis Inhibition) | 10 nM (erastin-induced in IMR-32 cells) | 33 nM | [5][6] |

| Metabolic Stability (Human Microsomes, t1/2) | 20 hours | 0.1 hours | [5] |

| Plasma Stability (Human, % recovery at 6h) | 84% | 47% | [5] |

| Aqueous Solubility (pH 7.4) | 127.3 ± 17.3 µM | Poor | [5] |

Mechanism of Action: Inhibition of Ferroptosis

UAMC-3203's primary mechanism of action is the inhibition of ferroptosis through its activity as a radical-trapping antioxidant. The process of ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is dependent on the presence of iron. The enzyme glutathione (B108866) peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it reduces lipid hydroperoxides to non-toxic lipid alcohols. When GPX4 is inhibited or depleted, lipid hydroperoxides accumulate, leading to oxidative damage and cell death. UAMC-3203 is believed to intercalate into cellular membranes and directly scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing cell death.[1]

Figure 1: Simplified signaling pathway of ferroptosis and the inhibitory action of UAMC-3203.

Preclinical Development and In Vivo Efficacy

UAMC-3203 has been evaluated in several preclinical models, demonstrating its therapeutic potential in various disease contexts.

Corneal Epithelial Wound Healing

In a study investigating corneal wound healing, UAMC-3203 was shown to promote the healing of alkali-induced corneal wounds in ex vivo mouse eyes.[5] The compound was well-tolerated in rats following topical administration.[5]

| Model | Concentration | Outcome | Reference |

| In vitro (Human Corneal Epithelial cells) | 10 nM | Optimal wound healing effect | [5] |

| Ex vivo (Alkali-induced corneal wounded mice eye) | 10 µM | Significant decrease in wound area | [5] |

| In vivo (Rat eye tolerability) | 100 µM solution | Well-tolerated with no signs of toxicity | [5] |

Myocardial Dysfunction

UAMC-3203, alone or in combination with the iron chelator deferoxamine (B1203445) (DFO), was found to improve post-resuscitation myocardial dysfunction in a rat model of cardiac arrest.[4][7] Treatment with UAMC-3203 upregulated the expression of GPX4 and decreased the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation.[4]

| Model | Treatment | Key Findings | Reference |

| Rat model of cardiac arrest | UAMC-3203 | Reduced severity of myocardial dysfunction, upregulated GPX4, decreased 4-HNE | [4] |

| Rat model of cardiac arrest | UAMC-3203 + DFO | Further increased GPX4 expression, lowered cardiac non-heme iron content | [4] |

Spinal Cord Injury

In a mouse model of spinal cord injury, daily intraperitoneal injections of this compound (15 mg/kg) were assessed for both acute and chronic effects, demonstrating its potential to reduce white matter damage and improve locomotor control.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of UAMC-3203 on Human Corneal Epithelial (HCE) cells was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

-

HCE cells were seeded in 96-well plates and allowed to adhere.

-

Cells were treated with varying concentrations of UAMC-3203 (10 nM, 1 µM, 10 µM, and 50 µM) for 3 hours.

-

After incubation, the treatment medium was removed, and MTT solution was added to each well.

-

The plates were incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the untreated control.

Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Acute Ocular Tolerability Study

The acute tolerability of UAMC-3203 was assessed in rats.[5]

-

A 100 µM solution of UAMC-3203 in phosphate (B84403) buffer (pH 7.4) was prepared.

-

The solution was administered topically to the eyes of rats twice a day for 5 days.

-

The eyes were visually inspected daily for any signs of toxicity or inflammation.

-

Optical Coherence Tomography (OCT) and stereomicroscope imaging were used for a more detailed examination of the ocular structures.

Synthesis

UAMC-3203 was synthesized at the laboratory of Medicinal Chemistry at the University of Antwerp.[5] The synthesis involved the replacement of the labile ester moiety of Fer-1 with a more stable sulfonamide group to enhance stability and potency.[1] Further modifications included the introduction of a cyclohexyl moiety and an aromatic group at the 3-amino position to improve potency, and the addition of a piperazine (B1678402) group to enhance solubility.[8]

Conclusion

This compound is a promising, third-generation ferroptosis inhibitor with superior drug-like properties compared to its predecessors.[1][2] Its potent radical-trapping antioxidant activity, coupled with enhanced metabolic stability and solubility, makes it a valuable tool for studying the role of ferroptosis in various diseases.[1][5] The preclinical data in models of corneal injury, myocardial dysfunction, and spinal cord injury highlight its significant therapeutic potential.[1][4][5] Further investigation and clinical development of UAMC-3203 and its analogs are warranted to explore its full therapeutic utility in human diseases driven by ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 4. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

The Role of UAMC-3203 Hydrochloride in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the overwhelming accumulation of lipid peroxides. This process is implicated in a growing number of pathological conditions, making the identification of potent inhibitors of lipid peroxidation a critical area of research. UAMC-3203 hydrochloride has emerged as a highly effective and stable inhibitor of ferroptosis, demonstrating significant potential for therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in lipid peroxidation, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Radical-Trapping Antioxidant

This compound functions as a lipophilic radical-trapping antioxidant. Its chemical structure enables it to efficiently scavenge lipid peroxyl radicals within cellular membranes, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis. This direct antioxidant activity is the primary mechanism by which this compound protects cells from ferroptotic death. Unlike some other ferroptosis inhibitors, its main role is not the direct inhibition of enzymes that produce pro-ferroptotic lipids, but rather the quenching of the damaging radicals they ultimately generate.

Quantitative Data Presentation

The efficacy of this compound in preventing lipid peroxidation and subsequent cell death has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/System | Inducer | Concentration of UAMC-3203 HCl | Result |

| IC50 of Ferroptosis Inhibition | Human IMR32 Neuroblastoma Cells | Erastin | 12 nM | Potent inhibition of cell death[1] |

| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 10 nM - 1 µM | No significant cytotoxicity observed[2] |

| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 10 µM | Cell viability reduced to ~75%[2] |

| Cell Viability | Human Corneal Epithelial (HCE) Cells | - | 50 µM | Cell viability reduced to ~39%[2] |

Table 2: In Vivo Efficacy of this compound in Reducing Lipid Peroxidation Markers

| Parameter | Animal Model | Tissue | Treatment | Result |

| Malondialdehyde (MDA) Levels | Rat model of spinal cord injury | Spinal Cord | UAMC-3203 | Significant inhibition of the increase in MDA[3] |

| Malondialdehyde (MDA) Levels | Mouse model of acute iron overload | Kidney and Liver | UAMC-3203 | Superior reduction in MDA levels compared to Ferrostatin-1[4] |

| Oxidized C11-BODIPY | Mouse model of acute iron overload | Liver and Kidney | UAMC-3203 | Significant reduction in lipid peroxidation[4] |

| 4-Hydroxynonenal (4-HNE) Levels | Rat model of cardiac arrest | Myocardium | UAMC-3203 | Markedly decreased levels of 4-HNE modified proteins[5] |

Signaling Pathways in Lipid Peroxidation and Ferroptosis

The process of lipid peroxidation in ferroptosis is a complex cascade involving several key enzymatic players. The following diagram illustrates the central pathways and the point of intervention for this compound.

Caption: Signaling pathway of lipid peroxidation in ferroptosis and the intervention point of UAMC-3203 HCl.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of this compound in lipid peroxidation.

C11-BODIPY 581/591 Staining for Lipid Peroxidation

This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in live cells.

-

Materials:

-

C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ferroptosis inducer (e.g., erastin, RSL3)

-

This compound

-

Fluorescence microscope or flow cytometer

-

-

Protocol for Fluorescence Microscopy:

-

Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce ferroptosis by adding the chosen inducer to the cell culture medium.

-

Towards the end of the induction period, add C11-BODIPY 581/591 to the medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS.

-

Acquire images using a fluorescence microscope with appropriate filter sets for the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the dye.

-

Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation.

-

-

Protocol for Flow Cytometry:

-

Follow steps 1-6 from the microscopy protocol.

-

Detach the cells from the culture plate using a gentle dissociation reagent (e.g., TrypLE).

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

-

The shift from red to green fluorescence indicates lipid peroxidation.

-

Caption: Experimental workflow for the C11-BODIPY 581/591 lipid peroxidation assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Materials:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Cell lysates or tissue homogenates

-

MDA standard for calibration curve

-

Spectrophotometer

-

-

Protocol for Cultured Cells:

-

Culture and treat cells with a ferroptosis inducer in the presence or absence of this compound.

-

Harvest and lyse the cells (e.g., by sonication on ice).

-

To 100 µL of cell lysate, add 100 µL of SDS solution and mix.

-

Add 2.5 mL of TBA/Buffer Reagent.

-

Incubate the samples at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes to stop the reaction.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

-

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

UAMC-3203 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical properties, biological activity, and therapeutic potential of the potent ferroptosis inhibitor, UAMC-3203 hydrochloride.

This compound is a novel and potent small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] With significantly improved stability and potency compared to the first-generation ferroptosis inhibitor Ferrostatin-1, UAMC-3203 presents a promising therapeutic candidate for a range of pathologies where ferroptosis is implicated, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide.[2] The compound's structure is characterized by a central benzenesulfonamide (B165840) scaffold substituted with a cyclohexylamino group, a benzylamino group, and a piperazinylethylsulfamoyl moiety. This specific arrangement of functional groups is critical for its potent anti-ferroptotic activity.

| Property | Value | Reference |

| Chemical Formula | C25H37N5O2S • HCl | [2] |

| Molecular Weight | 508.1 g/mol | [2] |

| CAS Number | 2271358-65-5 | [2][3][4] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| SMILES | O=S(C(C=C1NCC2=CC=CC=C2)=CC=C1NC3CCCCC3)(NCCN4CCNCC4)=O.Cl | [4] |

| InChI Key | WBZHHIZXEXJBSM-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical identifiers and characteristics of this compound.

Biological Activity and Mechanism of Action

UAMC-3203 is a highly potent inhibitor of ferroptosis, with a reported half-maximal inhibitory concentration (IC50) of 10-12 nM in erastin-induced ferroptosis in IMR-32 neuroblastoma cells.[1][2][3][4][5][6] Erastin (B1684096) is a small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (B108866) and inactivation of the lipid hydroperoxidase glutathione peroxidase 4 (GPX4).

The primary mechanism of action of UAMC-3203 is as a lipophilic radical-trapping antioxidant.[1] It localizes to cellular membranes where it effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1]

Figure 1: Mechanism of Ferroptosis and Inhibition by UAMC-3203. This diagram illustrates how Erastin induces ferroptosis and how UAMC-3203 intervenes by scavenging lipid peroxyl radicals.

In Vivo Efficacy and Safety

Preclinical studies in animal models have demonstrated the in vivo efficacy and favorable safety profile of UAMC-3203. In a mouse model of acute iron poisoning, administration of UAMC-3203 at a dose of 20 µmol/kg significantly decreased plasma lactate (B86563) dehydrogenase (LDH) levels, an indicator of cell death and tissue damage.[2][6] Furthermore, UAMC-3203 provided significant protection in mouse models of multi-organ injury and improved post-resuscitation myocardial function in a rat model of cardiac arrest.[1]

Importantly, chronic administration of UAMC-3203 at a 20 µmol/kg dose for four weeks showed no signs of toxicity in mice.[2][4][6] This suggests a favorable therapeutic window for UAMC-3203.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies that would be employed in the characterization of UAMC-3203's anti-ferroptotic activity.

In Vitro Ferroptosis Inhibition Assay

The potency of UAMC-3203 as a ferroptosis inhibitor is typically determined using an in vitro cell-based assay.

Figure 2: Workflow for In Vitro Ferroptosis Inhibition Assay. This diagram outlines the key steps in determining the IC50 value of UAMC-3203 against an inducer of ferroptosis.

Methodology:

-

Cell Culture: Human neuroblastoma IMR-32 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 1 hour).

-

Ferroptosis Induction: Ferroptosis is induced by adding a known concentration of erastin to the cell culture medium.

-

Incubation: The plates are incubated for a period sufficient to induce cell death in the control (erastin-only) wells (e.g., 16-24 hours).

-

Cell Viability/Death Assessment: Cell death is quantified using a suitable assay, such as the Sytox Green fluorescence assay which measures plasma membrane integrity, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Data Analysis: The results are normalized to control wells, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Solubility and Formulation

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo studies, formulations in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline have been described.[5][7]

| Solvent | Solubility | Reference |

| DMSO | 125 mg/mL (246.00 mM) | [4] |

Table 2: Solubility of this compound. This table provides solubility information for this compound in a common laboratory solvent.

Conclusion

This compound is a potent and selective inhibitor of ferroptosis with a well-defined mechanism of action. Its superior in vitro potency and in vivo efficacy, coupled with a favorable safety profile, make it a highly promising candidate for further preclinical and clinical development. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting ferroptosis with UAMC-3203.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UAMC-3203 | Ferroptosis | TargetMol [targetmol.com]

- 6. UAMC-3203 (hydrochloride) - Applications - CAT N°: 29346 [bertin-bioreagent.com]

- 7. medchemexpress.com [medchemexpress.com]

UAMC-3203 Hydrochloride: A Technical Guide to Target Identification and Validation as a Potent Ferroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to UAMC-3203 Hydrochloride and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death pathways such as apoptosis and necrosis. This process is implicated in the pathophysiology of a range of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The identification of potent and specific inhibitors of ferroptosis is a critical area of research for developing novel therapeutic interventions.

This compound is a novel, drug-like small molecule that has emerged as a highly potent inhibitor of ferroptosis.[1] Developed as an analog of ferrostatin-1 (Fer-1), UAMC-3203 was designed to overcome the limitations of earlier ferroptosis inhibitors, such as poor solubility and metabolic instability.[1][2] This technical guide provides an in-depth overview of the target identification and validation of UAMC-3203, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Target Identification: Elucidating the Role of UAMC-3203 as a Ferroptosis Inhibitor

The primary target of UAMC-3203 is the process of ferroptosis itself, rather than a single protein target. Its mechanism of action is centered on the inhibition of lipid peroxidation within cellular membranes. UAMC-3203 acts as a radical-trapping antioxidant (RTA), inserting itself into the phospholipid bilayer of cell membranes.[1][3] This strategic localization allows it to effectively neutralize lipid radicals, thereby halting the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[3]

In silico modeling has demonstrated the rapid insertion of UAMC-3203 into phospholipid bilayers, which supports its proposed mechanism of action.[4][5] Unlike some other ferroptosis inhibitors that may target specific enzymes, UAMC-3203's broad-spectrum antioxidant activity within the membrane provides robust protection against ferroptotic stimuli.

Target Validation: In Vitro and In Vivo Evidence of Efficacy

The validation of UAMC-3203 as a ferroptosis inhibitor has been demonstrated through a variety of in vitro and in vivo studies. These studies have consistently shown its ability to protect cells and tissues from ferroptosis-induced damage across multiple models.

In Vitro Validation

In vitro studies have been crucial in establishing the potency and mechanism of UAMC-3203. Key findings include:

-

Inhibition of Erastin-Induced Ferroptosis: UAMC-3203 potently inhibits ferroptosis induced by erastin (B1684096), a classical ferroptosis-inducing agent, in various cell lines.[4]

-

Modulation of Ferroptosis Markers: Treatment with UAMC-3203 leads to the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[6] Conversely, it downregulates the expression of pro-ferroptotic proteins like Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[6]

-

Reduction of Lipid Peroxidation: UAMC-3203 significantly reduces the accumulation of lipid peroxidation products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), in cells challenged with ferroptosis inducers.[6][7]

In Vivo Validation

The therapeutic potential of UAMC-3203 has been confirmed in several animal models of diseases where ferroptosis is implicated:

-

Acute Iron Poisoning: UAMC-3203 administration significantly reduces plasma lactate (B86563) dehydrogenase (LDH) levels, a marker of cell death, in a mouse model of acute iron poisoning.[6]

-

Multi-Organ Injury: It has shown superior protection against multi-organ injury in mice compared to Fer-1.[1]

-

Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment promotes functional recovery, reduces lipid peroxidation, and inhibits neuroinflammation.[6][8]

-

Post-Resuscitation Myocardial Dysfunction: UAMC-3203 has been shown to improve myocardial function and reduce the severity of cardiac dysfunction in a rat model of cardiac arrest.[7][9]

-

Corneal Epithelial Wound Healing: Studies have demonstrated that UAMC-3203 promotes corneal epithelial wound healing in vitro and ex vivo.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of UAMC-3203

| Parameter | Cell Line | Inducer | Value | Reference(s) |

| IC₅₀ | IMR-32 Neuroblastoma | Erastin | 10 nM | [4][6] |

| IC₅₀ | HT-1080 Fibrosarcoma | Erastin | 12 nM | [12] |

Table 2: In Vivo Efficacy and Dosing of UAMC-3203

| Animal Model | Disease/Injury | Dosing Regimen | Key Outcome | Reference(s) |

| Mouse | Acute Iron Poisoning | 20 µmol/kg | Decreased plasma LDH | [6] |

| Mouse | Multi-Organ Injury | Not specified | Improved protection vs. Fer-1 | [1] |

| Rat | Spinal Cord Injury | 5 mg/kg, i.v. | Improved motor function | [8] |

| Rat | Post-Resuscitation Myocardial Dysfunction | 5 mg/kg, i.p. | Improved cardiac function | [7] |

| Rat | Corneal Epithelial Wound | 100 µM topical solution | Well-tolerated, promoted healing | [10][11] |

Table 3: Pharmacokinetic and Stability Profile of UAMC-3203

| Parameter | Species | Matrix | Value | Reference(s) |

| t₁/₂ | Human | Microsomes | 20.5 h | [4][13] |

| t₁/₂ | Rat | Microsomes | 16.5 h | [4][13] |

| t₁/₂ | Mouse | Microsomes | 3.46 h | [4][13] |

| Recovery at 6h | Human | Plasma | 84% | [2] |

| Solubility (pH 7.4) | Aqueous | PBS | 127.3 ± 17.3 µM | [2] |

| Stability (30 days, RT) | Aqueous | PBS (pH 7.4) | ~90% of initial concentration | [2] |

Detailed Experimental Protocols

Cell Viability Assay for Ferroptosis Inhibition

This protocol is used to determine the IC₅₀ of UAMC-3203 in preventing ferroptosis-induced cell death.

-

Cell Culture: Plate a ferroptosis-sensitive cell line (e.g., IMR-32 or HT-1080) in a 96-well plate at a suitable density and allow to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1 hour.

-

Ferroptosis Induction: Add a ferroptosis-inducing agent (e.g., erastin at a final concentration of 10 µM) to the wells. Include control wells with vehicle only (for 0% inhibition) and wells with a high concentration of a cytotoxic agent like Triton-X100 (for 100% cell death).

-

Incubation: Incubate the plate for 13-24 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the Sytox Green-based fluorescence assay or the MTT assay.

-

Sytox Green: Add Sytox Green nucleic acid stain to the wells. Measure fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Add a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration of UAMC-3203 relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Lipid Peroxidation Assay (MDA Quantification)

This protocol measures the levels of malondialdehyde (MDA), a key product of lipid peroxidation.

-

Sample Preparation: Prepare cell lysates or tissue homogenates from control and UAMC-3203-treated samples that have been subjected to a ferroptotic challenge.

-

Reaction Mixture: In a microcentrifuge tube, combine the sample with a solution of 1-methyl-2-phenylindole (B182965) in acetonitrile/methanol.

-

Acidification: Add hydrochloric acid (HCl) to the mixture to initiate the reaction.

-

Incubation: Incubate the tubes at 45°C for 60 minutes.

-

Centrifugation: Centrifuge the samples to pellet any precipitate.

-

Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 586 nm.

-

Quantification: Determine the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

In Vivo Efficacy Study in a Rat Model of Spinal Cord Injury

This protocol outlines a general procedure to assess the neuroprotective effects of UAMC-3203.

-

Animal Model: Induce a spinal cord injury in rats using a standardized method (e.g., weight-drop contusion).

-

Treatment Groups: Randomize the animals into groups: a sham-operated group, a vehicle-treated SCI group, and a UAMC-3203-treated SCI group.

-

Drug Administration: Administer UAMC-3203 (e.g., 5 mg/kg) or vehicle intravenously or intraperitoneally at specified time points post-injury.

-

Functional Assessment: Evaluate motor function recovery over a period of several weeks using a standardized scoring system (e.g., the Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

-

Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Perform histological staining (e.g., H&E, Luxol Fast Blue) to assess tissue damage, lesion size, and myelin sparing.

-

Biochemical Analysis: Homogenize a portion of the spinal cord tissue to measure markers of ferroptosis, such as MDA levels and the expression of GPX4 and ACSL4, using the assays described above or Western blotting.

-

Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed effects of UAMC-3203.

Signaling Pathway and Workflow Diagrams

Caption: Ferroptosis signaling pathway and the inhibitory action of UAMC-3203.

Caption: Experimental workflow for the validation of UAMC-3203.

Caption: Logical flow of UAMC-3203's mechanism of action.

Conclusion

This compound has been robustly identified and validated as a potent inhibitor of ferroptosis. Its mechanism as a radical-trapping antioxidant that integrates into the cell membrane provides effective protection against lipid peroxidation. Extensive in vitro and in vivo studies have not only elucidated its mechanism of action but also demonstrated its therapeutic potential in a variety of disease models where ferroptosis plays a pathogenic role. With its improved pharmacokinetic profile compared to earlier ferroptosis inhibitors, UAMC-3203 represents a promising lead compound for the development of novel treatments for ferroptosis-driven diseases. This technical guide provides a comprehensive overview of the core data and methodologies that underpin the scientific understanding of UAMC-3203 as a valuable tool for research and a potential candidate for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 6. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UAMC-3203 or/and Deferoxamine Improve Post-Resuscitation Myocardial Dysfunction Through Suppressing Ferroptosis in a Rat Model of Cardiac Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biocompare.com [biocompare.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

UAMC-3203 Hydrochloride: A Technical Guide to Investigating Iron-Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The study of ferroptosis requires specific and potent inhibitors to elucidate its mechanisms and explore its therapeutic potential. UAMC-3203 hydrochloride is a third-generation ferroptosis inhibitor that offers significant advantages over earlier compounds like Ferrostatin-1, including enhanced solubility, metabolic stability, and in vivo efficacy.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying iron-dependent cell death.

Core Mechanism of Action

UAMC-3203 functions as a lipophilic radical-trapping antioxidant.[4] It intercalates into cellular membranes where it effectively scavenges lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation, a key execution step of ferroptosis.[4] This mechanism is independent of iron chelation. The primary target of UAMC-3203 is the inhibition of lipid reactive oxygen species (ROS) accumulation, which protects cellular membranes from oxidative damage and prevents the subsequent cell death cascade.

Physicochemical and Pharmacokinetic Properties

This compound exhibits superior physicochemical and pharmacokinetic properties compared to its predecessor, Ferrostatin-1, making it a more reliable tool for both in vitro and in vivo studies.

| Property | This compound | Ferrostatin-1 |

| In Vitro Potency (IC50) | 10 nM (inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells)[5][6][7]; 12 nM[8] | 33 nM[2][3] |

| Solubility | Increased solubility compared to Ferrostatin-1.[1][5] Water solubility is pH-dependent: ~127 µM at pH 7.4 and pH 6.0, and ~37 µM at pH 5.0.[2] Soluble in DMSO (≥125 mg/mL).[5] | Poor water solubility and hydrolytic instability.[2][3] |

| Metabolic Stability | Significantly more stable in human, rat, and mouse microsomes and plasma.[5] Half-life in human microsomes is ~20 hours.[2][3] In mouse microsomes, the half-life is approximately 3.46 hours.[3] | Rapidly metabolized. Half-life in human microsomes is ~0.1 hours.[2][3] |

| In Vivo Efficacy | Effective in various animal models, including spinal cord injury in rats and acute iron poisoning in mice.[1][6] No toxicity observed at a dose of 20 µmol/kg daily for four weeks in mice.[5][6] | Limited in vivo efficacy due to poor metabolic stability.[1] |

Signaling Pathways Modulated by UAMC-3203

UAMC-3203 has been shown to modulate key signaling pathways involved in the cellular defense against oxidative stress and ferroptosis, most notably the NRF2/HO-1 pathway.

Caption: UAMC-3203 inhibits ferroptosis by directly scavenging ROS and upregulating the NRF2/HO-1 antioxidant pathway.

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Studies

In Vitro Stock Solution Preparation:

-

Dissolve this compound in fresh, anhydrous DMSO to prepare a stock solution of 10-100 mM.[5]

-

For experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

In Vivo Formulation:

-

For intraperitoneal injection in rodents, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

-

Prepare the formulation by first dissolving UAMC-3203 in DMSO, then sequentially adding PEG300, Tween-80, and saline with thorough mixing at each step.[8]

In Vitro Cell Viability (MTT) Assay to Assess Protection by UAMC-3203

This protocol is designed to assess the cytoprotective effect of UAMC-3203 against a ferroptosis-inducing agent.

Caption: Workflow for assessing the protective effects of UAMC-3203 against ferroptosis using an MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 1-2 hours) before adding a known ferroptosis inducer (e.g., erastin (B1684096) or RSL3). Include appropriate controls (vehicle, inducer alone, UAMC-3203 alone).

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Western Blot Analysis of Ferroptosis-Related Proteins

This protocol allows for the investigation of how UAMC-3203 affects the expression of key proteins involved in ferroptosis.

Key Protein Targets:

-

GPX4 (Glutathione Peroxidase 4): A key enzyme that detoxifies lipid peroxides. Its downregulation is a hallmark of ferroptosis.

-

ACSL4 (Acyl-CoA Synthetase Long-chain Family Member 4): An enzyme involved in the synthesis of polyunsaturated fatty acid-containing phospholipids, the substrates for lipid peroxidation. Its upregulation can promote ferroptosis.

-

NRF2 (Nuclear Factor Erythroid 2-related Factor 2): A transcription factor that regulates the expression of antioxidant proteins.

-

HO-1 (Heme Oxygenase-1): An antioxidant enzyme and a downstream target of NRF2.

Protocol Outline:

-

Cell/Tissue Lysis: Treat cells or harvest tissues as per the experimental design. Lyse the samples in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GPX4, ACSL4, NRF2, HO-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Immunofluorescence Staining for Markers of Neuroinflammation

In models of neurological injury, UAMC-3203 has been shown to reduce neuroinflammation by suppressing the activation of astrocytes and microglia.[1]

Key Markers:

-

GFAP (Glial Fibrillary Acidic Protein): A marker for activated astrocytes.

-

Iba1 (Ionized Calcium-binding Adapter Molecule 1): A marker for microglia/macrophages.

Protocol Outline:

-

Tissue Preparation: Perfuse animals and fix the tissue (e.g., spinal cord or brain) in 4% paraformaldehyde. Cryoprotect the tissue in sucrose (B13894) solutions and embed in OCT compound for cryosectioning.

-

Antigen Retrieval: Perform antigen retrieval on the tissue sections if necessary (e.g., using citrate (B86180) buffer).

-

Permeabilization and Blocking: Permeabilize the sections with 0.1-0.3% Triton X-100 in PBS and block with a solution containing normal serum (e.g., goat serum) and BSA.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against GFAP and/or Iba1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the staining using a fluorescence or confocal microscope and quantify the fluorescence intensity or the number of positive cells.

Conclusion

This compound is a potent and stable inhibitor of ferroptosis, representing a significant advancement for the study of iron-dependent cell death. Its favorable pharmacokinetic profile makes it a valuable tool for both in vitro and in vivo investigations. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize UAMC-3203 to explore the mechanisms of ferroptosis and its role in various disease models. As research into ferroptosis continues to expand, UAMC-3203 will undoubtedly play a crucial role in uncovering new biological insights and developing novel therapeutic strategies.

References

- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. caymanchem.com [caymanchem.com]

Preclinical Profile of UAMC-3203 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for UAMC-3203 hydrochloride, a third-generation ferroptosis inhibitor. UAMC-3203 is an analogue of the first-generation inhibitor Ferrostatin-1 (Fer-1) and has been specifically engineered for improved solubility, stability, and in vivo efficacy.[1][2] Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in a range of pathologies including neurodegenerative diseases, spinal cord injury, stroke, and organ damage.[1][3][4] UAMC-3203 represents a significant advancement in the development of therapeutic agents targeting this cell death pathway.

Core Mechanism of Action

UAMC-3203 functions as a potent, lipophilic radical-trapping antioxidant.[5] Its primary mechanism involves its rapid insertion into phospholipid bilayers within cell membranes.[2][5] There, it halts the chain reaction of lipid peroxidation, which is the hallmark of ferroptosis.[5] This process is characterized by the accumulation of phospholipid hydroperoxides, often exacerbated by the depletion of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[3] By directly scavenging lipid radicals, UAMC-3203 prevents the oxidative damage that leads to membrane rupture and cell death.[1][5]

Summary of Preclinical Findings

Preclinical investigations have demonstrated the therapeutic potential of UAMC-3203 across a variety of disease models:

-

Spinal Cord Injury (SCI): In rat models of SCI, UAMC-3203 treatment has been shown to promote functional recovery.[1] It effectively reduces lipid peroxidation, inhibits neuronal degeneration, and suppresses neuroinflammation by reducing the activation of astrocytes and microglia.[1] Both early and delayed administration have proven effective in improving locomotor outcomes.[5]

-

Stroke in Diabetic Models: In diabetic rats subjected to stroke, UAMC-3203 treatment preserved episodic and spatial memory, prevented anxiety-like behavior, and maintained levels of the crucial antioxidant protein GPX4.[4]

-

Organ Injury: UAMC-3203 has shown superior protection against multi-organ injury in mice compared to Fer-1, particularly in models of iron overload-induced damage.[5][6] It significantly lowers plasma levels of damage markers such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[6][7]

-

Ocular Injury: Studies on corneal epithelial wound healing demonstrated that UAMC-3203 promotes faster healing at nanomolar concentrations in vitro and is well-tolerated with no signs of toxicity when applied topically in vivo.[8][9]

No significant toxicity has been observed in mice or rats even with chronic administration, highlighting its favorable safety profile.[1][2][10]

Data Presentation

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity

| Parameter | Cell Line | Condition | Value | Reference |

| IC₅₀ | IMR-32 Neuroblastoma | Erastin-induced ferroptosis | 10 nM | [7][8] |

| IC₅₀ | HT-1080 Fibrosarcoma | ML162-induced ferroptosis | 12 nM | [10] |

| Cytotoxicity | Human Corneal Epithelial (HCE) | 3-hour incubation | No toxicity at 10 nM, 1 µM | [8][11] |

| 75% viability at 10 µM | [8][11] | |||

| 39% viability at 50 µM | [8][11] |

Table 2: Pharmacokinetics and Stability

| Parameter | Matrix | Species | Value | Reference |

| Microsomal Half-Life (t½) | Liver Microsomes | Human | 20.5 hours | [7][8] |

| Rat | 16.5 hours | [7] | ||

| Murine | 3.46 hours | [7] | ||

| Plasma Stability | Plasma | Human | 84% recovery after 6 hours | [8] |

| Distribution | In Vivo | Rat | Rapidly cleared from blood; distributes to liver, kidney, lungs | [7] |

| Ex Vivo (Cornea) | Porcine | ~12-38 fold higher concentration in epithelium vs. stroma | [8][9] | |

| Chemical Stability | 100 µM Solution (PBS, pH 7.4) | - | Stable for up to 30 days at 4°C, RT, and 37°C | [8][9] |

Table 3: In Vivo Efficacy Models and Dosages

| Disease Model | Species | Route | Dosage | Key Outcome | Reference |

| Spinal Cord Injury (mild) | Mouse | Intraperitoneal (i.p.) | 15 mg/kg daily | Improved locomotor recovery | [5] |

| Spinal Cord Injury | Rat | Intravenous (i.v.) | 5 mg/kg | Promoted functional recovery, reduced inflammation | [1] |

| Multi-organ Injury (Iron Overload) | Mouse | Intraperitoneal (i.p.) | 20 µmol/kg | Reduced organ damage markers, improved survival | [6][10] |

| Stroke with Diabetes | Rat | Not Specified | Not Specified | Preserved memory, reduced lipid peroxidation | [4] |

| Acute Ocular Tolerability | Rat | Topical | 100 µM solution (twice daily for 5 days) | Well-tolerated, no toxicity | [8][9] |

| Long-term Safety | Mouse | Intraperitoneal (i.p.) | 20 µmol/kg daily for 4 weeks | No toxicity observed | [2][10] |

Table 4: Physicochemical Properties

| Parameter | Condition | Value | Reference |

| Aqueous Solubility | PBS, pH 5.0 | 36.7 ± 5.7 µM | [11] |

| PBS, pH 6.0 | 127.9 ± 16.1 µM | [11] | |

| PBS, pH 7.4 | 127.3 ± 17.3 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of UAMC-3203.

In Vitro Ferroptosis Inhibition Assay

-

Objective: To determine the concentration of UAMC-3203 required to inhibit ferroptosis by 50% (IC₅₀).

-

Cell Line: Human neuroblastoma IMR-32 cells.[7]

-

Methodology:

-

Cells are pre-incubated with varying concentrations of UAMC-3203 for 1 hour.[7]

-

Ferroptosis is induced by adding a known inducer, such as erastin.[7]

-

After a 13-hour incubation period, cell death is quantified.[7]

-

Quantification is performed using a fluorescence-based assay with a cell-impermeable dye (e.g., Sytox Green) that only enters and stains dead cells.[7]

-

The IC₅₀ value is calculated from the resulting dose-response curve.[7]

-

In Vivo Spinal Cord Injury (SCI) Model

-

Objective: To assess the neuroprotective and functional recovery effects of UAMC-3203 following traumatic spinal cord injury.

-

Animal Model: Adult female Sprague-Dawley rats.[1]

-

Methodology:

-

Injury Induction: A laminectomy is performed, and a standardized contusion injury is induced using an impactor device.[1]

-

Treatment: Animals are randomly assigned to groups. The treatment group receives UAMC-3203 (e.g., 5 mg/kg) via intravenous injection shortly after injury, while the control group receives a vehicle solution.[1]

-

Functional Assessment: Motor function recovery is evaluated over several weeks using established scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale and the inclined plane test.[1]

-

Tissue Collection and Analysis: At the end of the study period, spinal cord tissue is harvested for histological and biochemical analysis.[1]

-

Western Blot Analysis for Ferroptosis Markers

-

Objective: To measure the protein levels of key markers of ferroptosis and antioxidant response.

-

Methodology:

-

Protein Extraction: Protein lysates are prepared from harvested spinal cord tissue.[1]

-

Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins such as GPX4, xCT (a subunit of the system Xc- transporter), ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4), and proteins of the NRF2/HO-1 pathway.[1]

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence. Protein levels are quantified relative to a loading control (e.g., β-actin).[1]

-

Lipid Peroxidation Assay

-

Objective: To quantify the level of oxidative lipid damage in tissues.

-

Methodology:

-

Marker Measurement: The level of malondialdehyde (MDA), a stable end-product of lipid peroxidation, is measured in tissue homogenates.[1][12]

-

Assay Principle: Commercial ELISA kits are typically employed, which use a colorimetric or fluorometric method to detect MDA.[12]

-

Antioxidant Measurement: Concurrently, the levels of key endogenous antioxidants, such as glutathione (GSH), are measured to assess the cell's antioxidant capacity. A decrease in GSH and an increase in MDA are indicative of ferroptosis.[1]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of UAMC-3203 in the ferroptosis signaling pathway.

Experimental Workflow Diagram

Caption: General experimental workflow for an in vivo preclinical study.

Logical Relationship Diagram

References

- 1. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 4. Ferroptosis inhibitor UAMC-3203 preserves memory and prevents anxiety-like behavior but worsens aversive learning in diabetic rats after stroke in a randomized preclinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Novel Ferroptosis Inhibitor UAMC-3203, a Potential Treatment for Corneal Epithelial Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UAMC-3203 inhibits ferroptosis and promotes functional recovery in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UAMC-3203 Hydrochloride in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-3203 hydrochloride is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is an analog of ferrostatin-1 (Fer-1) with significantly improved metabolic stability and solubility, making it a valuable tool for studying ferroptosis in various in vitro models.[3][4] UAMC-3203 has demonstrated efficacy in protecting against ferroptosis in various cell types, including neuroblastoma and cancer cell lines.[1][5] These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to investigate its cytoprotective and ferroptosis-inhibiting activities.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Erastin-induced ferroptosis) | IMR-32 Neuroblastoma | 10 nM | [1][3][6][7] |

| IC50 (General ferroptosis inhibition) | Not specified | 12 nM | [2][6][8] |

| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | 10 µM (viability reduced to 75%) | [4][9] |

| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | 50 µM (viability reduced to 39.2%) | [4][9] |

| Effective Concentration (in vitro wound healing) | Human Corneal Epithelial (HCE) | 10 nM - 10 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

-

This compound

-

Target cell line (e.g., IMR-32, HCE, PC9)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-